molecular formula C9H9N3O B1457976 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1547006-95-0

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B1457976
CAS RN: 1547006-95-0
M. Wt: 175.19 g/mol
InChI Key: DVGHMPJBYNHGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrazines . Pyrazolo[1,5-a]pyrazines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles are obtained. These derivatives are then reacted with different amine derivatives using Cs2CO3 in methanol . This results in 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .

Scientific Research Applications

Antiproliferative Effects on Cancer Cell Lines

This compound has been studied for its antiproliferative effects, particularly on lung adenocarcinoma cell lines . Researchers have synthesized derivatives of 2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one and tested their cytotoxic effects. Some derivatives were found to significantly increase cell death rates, indicating potential as cancer therapeutics.

Drug Discovery

The structural uniqueness of 2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one makes it a valuable scaffold in drug discovery. Its versatility allows for the creation of various derivatives with potential pharmacological activities.

Organic Synthesis

As a heterocyclic compound, 2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one serves as a key intermediate in organic synthesis. It can be used to build more complex molecules, which are essential in developing new chemical entities.

Material Science

The compound’s stability and reactivity profile make it suitable for material science applications. It could be used in the synthesis of novel materials with specific properties.

Pharmacokinetics and ADMET Studies

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have predicted that pyrazolopyrazine derivatives have suitable pharmacokinetic phases . This is crucial for the development of new drugs, as it ensures that they are metabolized and excreted safely.

Inhibitory Activity on Biological Targets

Some derivatives of 2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one have shown significant inhibitory activity against various biological targets . This includes potential effects on enzymes and receptors, which could lead to the development of new treatments for diseases.

properties

IUPAC Name

2-cyclopropyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-8-5-7(6-1-2-6)11-12(8)4-3-10-9/h3-6H,1-2H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHMPJBYNHGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS RN

1547006-95-0
Record name 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 3
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 6
Reactant of Route 6
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.